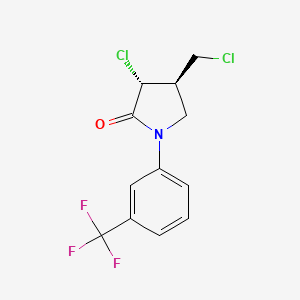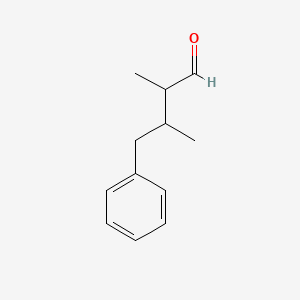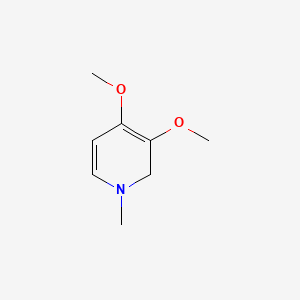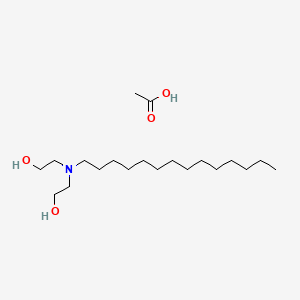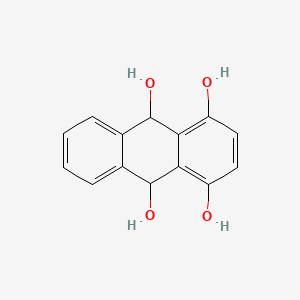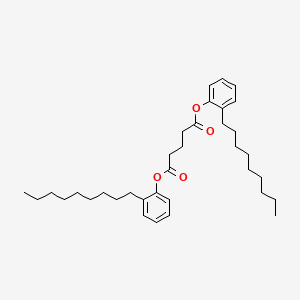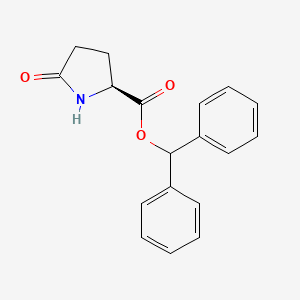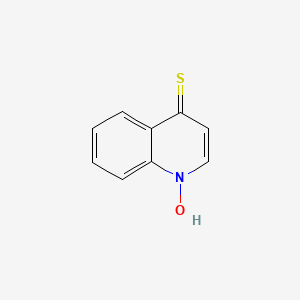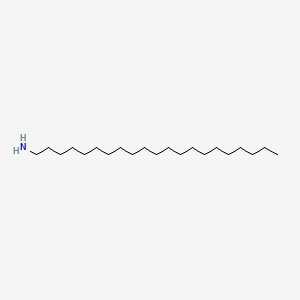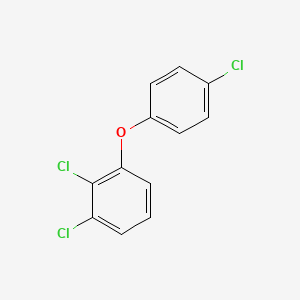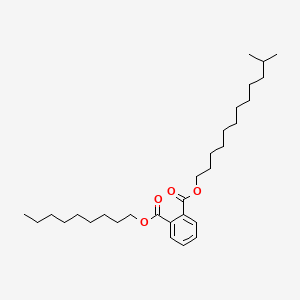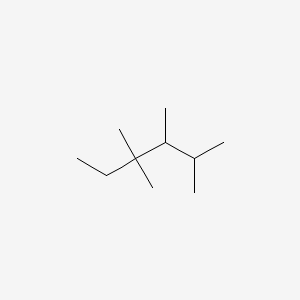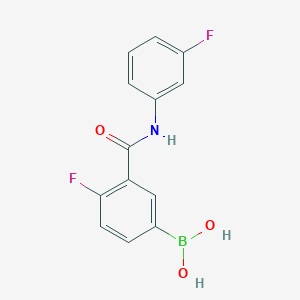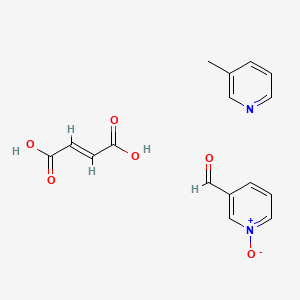
2-Methylnonadecyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylnonadecyl methacrylate is an organic compound belonging to the methacrylate family. It is characterized by its long alkyl chain and methacrylate functional group, which makes it a valuable monomer for the synthesis of various polymers. The compound’s chemical formula is C24H46O2, and it is known for its applications in the production of specialty polymers and copolymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylnonadecyl methacrylate typically involves the esterification of methacrylic acid with 2-methylnonadecanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified with the appropriate alcohol .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylnonadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Esterification and Transesterification: It can react with alcohols and acids to form different esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and 2-methylnonadecanol.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, UV light, or heat.
Esterification: Catalyzed by acids such as sulfuric acid.
Hydrolysis: Catalyzed by acids or bases.
Major Products:
Polymers and Copolymers: Used in various industrial applications.
Methacrylic Acid and Alcohols: Resulting from hydrolysis reactions.
Aplicaciones Científicas De Investigación
2-Methylnonadecyl methacrylate is used in various scientific research applications, including:
Polymer Chemistry: As a monomer for the synthesis of specialty polymers with unique properties.
Biomedical Engineering: In the development of biocompatible materials and drug delivery systems.
Surface Coatings: For creating hydrophobic and durable coatings.
Adhesives and Sealants: As a component in formulations requiring strong adhesion and flexibility
Mecanismo De Acción
The mechanism of action of 2-methylnonadecyl methacrylate primarily involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer network. The long alkyl chain contributes to the hydrophobic properties of the resulting polymers, making them suitable for various applications .
Comparación Con Compuestos Similares
Methyl Methacrylate: A widely used monomer for the production of polymethyl methacrylate (PMMA).
Ethyl Methacrylate: Similar in structure but with a shorter alkyl chain.
Butyl Methacrylate: Known for its flexibility and impact resistance.
Uniqueness: 2-Methylnonadecyl methacrylate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances the flexibility and durability of the polymers formed from it. This makes it particularly valuable in applications requiring water resistance and mechanical strength .
Propiedades
Número CAS |
94159-03-2 |
|---|---|
Fórmula molecular |
C24H46O2 |
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
2-methylnonadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(4)21-26-24(25)22(2)3/h23H,2,5-21H2,1,3-4H3 |
Clave InChI |
SMGFNKBXAUWIPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(C)COC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


